11-Methyl-octadecanoic acid, also known as 11-methyl stearic acid, is a long-chain fatty acid with a molecular formula of . This compound is characterized by a methyl group at the 11th carbon position of the octadecanoic acid chain, which influences its physical and chemical properties. It is primarily sourced from natural fats and oils, particularly those derived from various plant and animal sources.
The primary sources of 11-methyl-octadecanoic acid include vegetable oils and animal fats. Specific plants, such as Acacia nilotica, have been noted for containing derivatives of this fatty acid, particularly in their seed oils . The compound can also be synthesized through various chemical reactions involving fatty acids.
11-Methyl-octadecanoic acid belongs to the class of saturated fatty acids. Fatty acids are classified based on the length of their carbon chains and the presence or absence of double bonds. This particular compound is categorized as a saturated fatty acid due to the absence of double bonds in its hydrocarbon chain.
The synthesis of 11-methyl-octadecanoic acid can be achieved through several methods:
The reaction conditions for these methods typically involve controlled temperatures and pH levels to optimize yield and purity. For example, saponification often requires heating the lipid sample with potassium hydroxide in ethanol at elevated temperatures .
The molecular structure of 11-methyl-octadecanoic acid consists of a long hydrocarbon chain with a methyl group substituent at the 11th carbon position. The structural formula can be represented as follows:
This configuration contributes to its unique properties compared to other fatty acids.
11-Methyl-octadecanoic acid can participate in various chemical reactions typical for fatty acids:
The esterification process generally requires an acidic catalyst and can be performed under reflux conditions to enhance reaction rates . The use of microwave-assisted techniques has also been explored to improve efficiency and reduce reaction times significantly .
Relevant analyses indicate that the compound's stability makes it suitable for various applications in food science and biochemistry.
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